molecular formula C17H9F2N3O B1445549 2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 713514-76-2

2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No. B1445549
M. Wt: 309.27 g/mol
InChI Key: DOSQBLOOAGRYOJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidinone, which is a type of heterocyclic compound. Pyrimidinones are key structural fragments of various bioactive compounds, including antiviral agents .


Synthesis Analysis

The synthesis of similar compounds often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidinone core, which can exhibit a wide range of biological activity .


Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction in the synthesis of condensed pyrimidines. This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. For similar compounds, properties such as melting point, solubility, and reactivity with other chemicals can be determined through experimental methods .

Scientific Research Applications

  • Synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives .
    • Method of Application: When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
    • Results: The cyclization involves the acetyl methyl group and the amide carbonyl moiety .
  • Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives

    • Scientific Field: Pharmaceutical Sciences
    • Application Summary: Structures composed of a pyridopyrimidine moiety have shown therapeutic interest or have already been approved for use as therapeutics .
    • Method of Application: The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .
    • Results: The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .

Safety And Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research could focus on exploring the biological activity of this compound and its potential applications in medicine or other fields. The synthesis methods could also be optimized to improve yield and purity .

properties

IUPAC Name

2-amino-4-(3,4-difluorophenyl)indeno[1,2-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3O/c18-11-6-5-8(7-12(11)19)14-13-15(22-17(20)21-14)9-3-1-2-4-10(9)16(13)23/h1-7H,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSQBLOOAGRYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC(=C3C2=O)C4=CC(=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743301
Record name 2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one

CAS RN

713514-76-2
Record name 2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one
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2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one
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2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one
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2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one
Reactant of Route 5
2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one
Reactant of Route 6
2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one

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